3,5-Dichloro-2,4,6-trifluorobenzaldehyde

Description

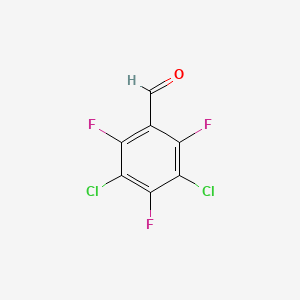

3,5-Dichloro-2,4,6-trifluorobenzaldehyde is a polyhalogenated aromatic aldehyde featuring a benzene ring substituted with two chlorine atoms (at positions 3 and 5) and three fluorine atoms (at positions 2, 4, and 6), with an aldehyde functional group at position 1. This compound’s unique substitution pattern confers strong electron-withdrawing effects, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3,5-dichloro-2,4,6-trifluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKHICABXCTJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261926 | |

| Record name | Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681435-10-9 | |

| Record name | Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681435-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Lithiation and Formylation: One common method involves the lithiation of 1,3,5-trifluorobenzene followed by formylation.

Industrial Production Methods: Industrial production of 3,5-dichloro-2,4,6-trifluorobenzaldehyde often involves large-scale halogenation processes, utilizing specialized reactors to ensure precise control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.

Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol using appropriate oxidizing or reducing agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Oxidation: 3,5-Dichloro-2,4,6-trifluorobenzoic acid.

Reduction: 3,5-Dichloro-2,4,6-trifluorobenzyl alcohol.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: Investigated for its potential use in the development of new drugs due to its unique chemical properties and reactivity.

Industry:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2,4,6-trifluorobenzaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. The electron-withdrawing effects of the fluorine and chlorine atoms further enhance its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

3,5-Dichloro-2,4,6-trifluorobenzonitrile

- Molecular Formula : C₇Cl₂F₃N

- Average Mass : 225.978 g/mol

- Key Differences :

- Replaces the aldehyde group (-CHO) with a nitrile (-CN), altering its reactivity.

- The nitrile group enhances resistance to oxidation but reduces suitability for nucleophilic additions (e.g., Grignard reactions).

- Applications: Likely used in cyanation reactions or as a precursor for heterocyclic compounds.

| Property | 3,5-Dichloro-2,4,6-trifluorobenzaldehyde | 3,5-Dichloro-2,4,6-trifluorobenzonitrile |

|---|---|---|

| Functional Group | Aldehyde (-CHO) | Nitrile (-CN) |

| Reactivity | High (nucleophilic addition) | Moderate (electrophilic substitution) |

| Common Uses | Pharmaceutical intermediates | Agrochemical synthesis |

2,4,6-Trifluorobenzaldehyde

- Molecular Formula : C₇H₃F₃O

- Key Differences: Lacks chlorine substituents, reducing electron-withdrawing effects. Demonstrated 75.1% yield in catalytic reactions, suggesting higher synthetic efficiency compared to its chloro-fluoro counterpart . Applications: Used in fluorinated polymer precursors and liquid crystals.

| Property | This compound | 2,4,6-Trifluorobenzaldehyde |

|---|---|---|

| Substituents | 2 Cl, 3 F, -CHO | 3 F, -CHO |

| Electronic Effects | Stronger electron withdrawal | Moderate electron withdrawal |

| Synthetic Yield (example) | N/A | 75.1% |

3,5-Dichloro-2,4,6-trifluoropyridine

| Property | This compound | 3,5-Dichloro-2,4,6-trifluoropyridine |

|---|---|---|

| Aromatic System | Benzene | Pyridine |

| Basicity | Non-basic | Weakly basic |

| Key Reaction | Aldol condensation | Suzuki-Miyaura coupling |

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

| Property | This compound | 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride |

|---|---|---|

| Functional Group | -CHO | -CF₃ |

| Hydrophobicity | Moderate | High |

| Market Applications | Pharmaceuticals | Electronics, industrial coatings |

Biological Activity

3,5-Dichloro-2,4,6-trifluorobenzaldehyde (DCTFB) is a fluorinated aromatic aldehyde that has garnered interest due to its potential biological activities. This article presents a detailed overview of the biological activity of DCTFB, including its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on various studies.

DCTFB is characterized by the following chemical structure:

- Molecular Formula : C7H3Cl2F3O

- Molecular Weight : 227.00 g/mol

- CAS Number : 165047-24-5

Antimicrobial Activity

Recent studies have indicated that DCTFB and its derivatives exhibit significant antimicrobial properties. For instance, an investigation into oxime ester derivatives derived from substituted benzaldehydes demonstrated that compounds containing DCTFB exhibited notable antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activity of novel oxime esters synthesized from DCTFB, the following results were observed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3i | Staphylococcus aureus | 3.9 µg/mL |

| 3i | Bacillus subtilis | 3.9 µg/mL |

The oxime ester derived from DCTFB (compound 3i) demonstrated significant biofilm inhibition with an MIC value of 2.2 µg/mL against these Gram-positive bacteria .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of DCTFB have also been explored in various cancer cell lines. A study reported the anticancer activity of fluorinated benzaldehyde derivatives, including those based on DCTFB.

Case Study: Anticancer Activity Assessment

The following table summarizes the IC50 values for different cancer cell lines treated with DCTFB derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCTFB | HCT-116 (Colon Cancer) | 25 |

| DCTFB | MCF-7 (Breast Cancer) | 30 |

| DCTFB | HeLa (Cervical Cancer) | 28 |

These findings suggest that DCTFB exhibits moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of DCTFB can be attributed to its unique structural features. The presence of trifluoromethyl and dichloro substituents enhances its lipophilicity and electron-withdrawing properties, which are crucial for interacting with biological targets.

Key Observations in SAR Studies

- Electron-Withdrawing Groups : The presence of multiple electron-withdrawing groups such as trifluoromethyl and dichloro enhances the reactivity of the carbonyl group in the aldehyde.

- Hydrophobic Interactions : The fluorinated groups contribute to increased hydrophobic interactions with cellular membranes, potentially improving membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.